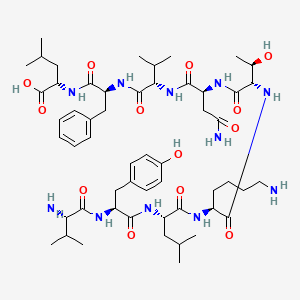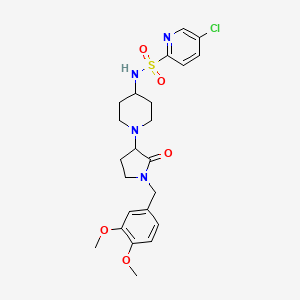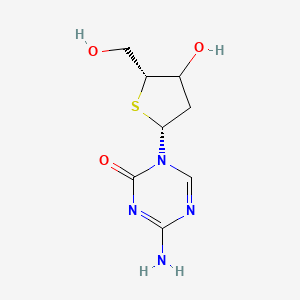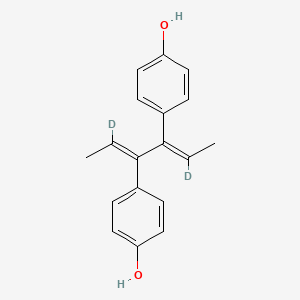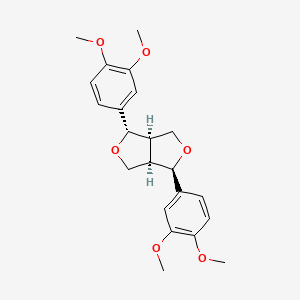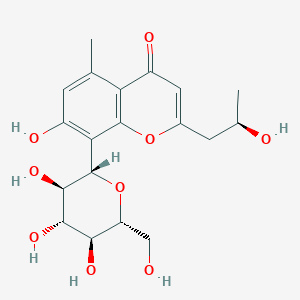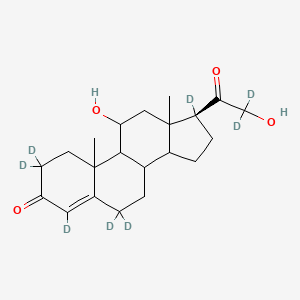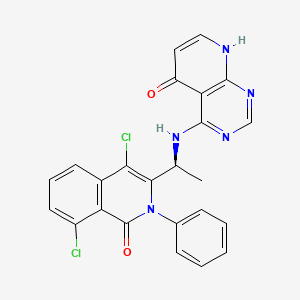
PI3K-IN-51
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K-IN-51 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) pathway, which is crucial in regulating cell growth, survival, and metabolism. This compound has garnered significant attention in cancer research due to its potential to inhibit tumor progression by targeting the PI3K pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PI3K-IN-51 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents and stabilizers . The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process may include crystallization, filtration, and drying steps to obtain the compound in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions: PI3K-IN-51 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced pharmacological properties. These modifications can improve the compound’s selectivity for specific PI3K isoforms and reduce off-target effects .
Applications De Recherche Scientifique
PI3K-IN-51 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the PI3K pathway’s role in tumor progression and to develop targeted therapies for various cancers . Additionally, this compound is employed in drug discovery and development to identify new therapeutic agents that can inhibit the PI3K pathway .
Mécanisme D'action
PI3K-IN-51 exerts its effects by inhibiting the activity of the PI3K enzyme, which is involved in the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts the downstream signaling pathways, including the AKT/mammalian target of rapamycin (mTOR) pathway, leading to decreased cell proliferation and increased apoptosis . The compound specifically targets the p110α subunit of PI3K, which is frequently mutated in various cancers .
Comparaison Avec Des Composés Similaires
Similar Compounds: Several compounds are similar to PI3K-IN-51, including idelalisib, copanlisib, and alpelisib. These compounds also target the PI3K pathway but may differ in their selectivity for specific PI3K isoforms and their pharmacokinetic properties .
Uniqueness: this compound is unique in its high selectivity for the p110α subunit of PI3K, making it particularly effective in cancers with PIK3CA mutations. This selectivity reduces the likelihood of off-target effects and enhances the compound’s therapeutic potential .
Propriétés
Numéro CAS |
2055765-77-8 |
|---|---|
Formule moléculaire |
C24H17Cl2N5O2 |
Poids moléculaire |
478.3 g/mol |
Nom IUPAC |
4-[[(1S)-1-(4,8-dichloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]amino]-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C24H17Cl2N5O2/c1-13(30-23-19-17(32)10-11-27-22(19)28-12-29-23)21-20(26)15-8-5-9-16(25)18(15)24(33)31(21)14-6-3-2-4-7-14/h2-13H,1H3,(H2,27,28,29,30,32)/t13-/m0/s1 |
Clé InChI |
HIXUFHUKIOTXLJ-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@@H](C1=C(C2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)Cl)NC4=NC=NC5=C4C(=O)C=CN5 |
SMILES canonique |
CC(C1=C(C2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)Cl)NC4=NC=NC5=C4C(=O)C=CN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


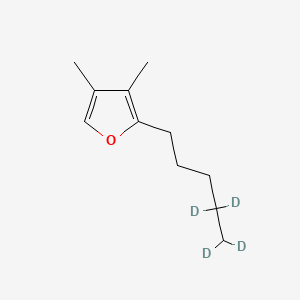
![Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride](/img/structure/B12380147.png)

